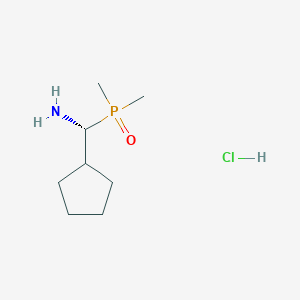

(R)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a cyclopentyl group, a dimethylphosphoryl group, and a methanamine group, all bonded to a central carbon atom. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride typically involves several steps. One common method starts with the preparation of the cyclopentyl group, which is then reacted with dimethylphosphoryl chloride under controlled conditions to form the dimethylphosphoryl cyclopentane intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source, such as methylamine, to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the phosphine oxide group back to the phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine compounds.

Substitution: Substituted methanamine derivatives.

Aplicaciones Científicas De Investigación

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect protein-protein interactions.

Comparación Con Compuestos Similares

Similar Compounds

®-Cyclopentyl(dimethylphosphoryl)methanamine: The free base form without the hydrochloride salt.

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride: The enantiomer with a different stereochemistry.

Cyclopentyl(dimethylphosphoryl)methanamine: Without the chiral center, leading to a racemic mixture.

Uniqueness

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or racemic mixtures. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications.

This detailed article provides a comprehensive overview of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antiviral properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 151.67 g/mol

- IUPAC Name : (R)-Cyclopentyl(dimethylphosphoryl)methanamine hydrochloride

The compound acts primarily as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. Mpro cleaves viral polyproteins at specific sites, facilitating the production of non-structural proteins essential for the virus's life cycle. By inhibiting this protease, this compound can potentially halt viral replication and reduce the severity of COVID-19 symptoms.

Key Findings from Research Studies

- Inhibition of SARS-CoV-2 Mpro :

-

Cytotoxicity and Selectivity :

- Cytotoxicity assays indicated moderate toxicity towards human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting a potential dual role in cancer therapy .

- The selectivity index indicates that while the compound exhibits cytotoxic effects, it is more effective against cancer cells than normal cells, highlighting its therapeutic potential in oncology.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in clinical settings.

Case Studies

Potential Applications

Given its biological activity, this compound could be explored for:

- Antiviral Therapies : Particularly for treating infections caused by coronaviruses.

- Oncology : As a potential chemotherapeutic agent due to its cytotoxic properties against certain cancer cell lines.

Propiedades

IUPAC Name |

(R)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODEWAMCDJDKJ-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C1CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(C)[C@H](C1CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.